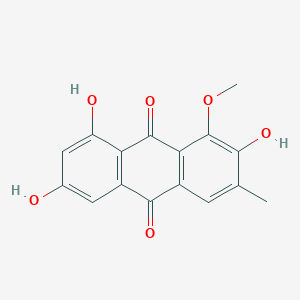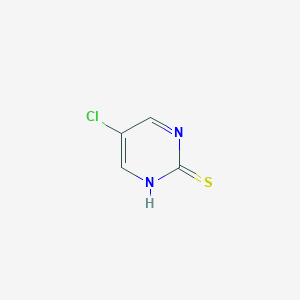
H-Asp-Pro-pNA
描述
H-Asp-Pro-pNA, also known as L-aspartyl-L-prolyl-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. It is composed of aspartic acid (Asp), proline (Pro), and p-nitroaniline (pNA). This compound is particularly useful in studying enzyme kinetics and specificity, especially for enzymes that cleave peptide bonds involving proline residues.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp-Pro-pNA typically involves the stepwise coupling of protected amino acids followed by deprotection and purification. The process begins with the protection of the amino and carboxyl groups of aspartic acid and proline. These protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). After the coupling reaction, the protecting groups are removed under acidic or basic conditions, and the product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The use of automated systems ensures high purity and yield, making it suitable for large-scale production.
化学反应分析
Types of Reactions
H-Asp-Pro-pNA undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The most common reaction is enzymatic hydrolysis, where specific proteases cleave the peptide bond between the amino acids.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is typically carried out using proteases such as trypsin or chymotrypsin in a buffered aqueous solution at physiological pH and temperature.
Oxidation: Oxidative reactions may involve reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reductive reactions can be performed using reducing agents such as sodium borohydride or dithiothreitol (DTT).
Major Products Formed
The major products formed from the hydrolysis of this compound are aspartic acid, proline, and p-nitroaniline. The release of p-nitroaniline can be monitored spectrophotometrically, making it a useful indicator in enzyme assays.
科学研究应用
H-Asp-Pro-pNA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a substrate to study the kinetics and specificity of proteolytic enzymes. It helps in understanding the catalytic mechanisms and substrate preferences of these enzymes.
Biology
In biological research, this compound is employed to investigate the activity of proteases in various biological samples. It is used in assays to measure enzyme activity in tissues, cells, and biological fluids.
Medicine
In medicine, this compound is used in diagnostic assays to detect and quantify protease activity. It is particularly useful in identifying abnormalities in protease function, which can be indicative of certain diseases.
Industry
In the industrial sector, this compound is used in the development and quality control of enzyme-based products. It is also employed in the screening of enzyme inhibitors, which are potential therapeutic agents.
作用机制
H-Asp-Pro-pNA exerts its effects by serving as a substrate for proteolytic enzymes. The mechanism involves the cleavage of the peptide bond between aspartic acid and proline by the enzyme, resulting in the release of p-nitroaniline. The released p-nitroaniline can be detected spectrophotometrically, providing a measure of enzyme activity. The molecular targets of this compound are primarily proteases, and the pathways involved include the catalytic mechanisms of these enzymes.
相似化合物的比较
Similar Compounds
H-Gly-Pro-pNA: Another peptide substrate used to study protease activity, but with glycine instead of aspartic acid.
H-Ala-Pro-pNA: Similar to H-Asp-Pro-pNA but with alanine replacing aspartic acid.
H-Arg-Pro-pNA: Contains arginine instead of aspartic acid, used for studying different proteases.
Uniqueness
This compound is unique due to its specific sequence of aspartic acid and proline, which makes it a preferred substrate for certain proteases. Its ability to release p-nitroaniline upon cleavage provides a convenient and measurable indicator of enzyme activity, making it highly valuable in various biochemical assays.
属性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6/c1-2-4-9(14(22)23)16-12(20)10-5-3-6-17(10)13(21)8(15)7-11(18)19/h1,8-10H,3-7,15H2,(H,16,20)(H,18,19)(H,22,23)/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFSOCUDQQNIRC-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B1639086.png)












